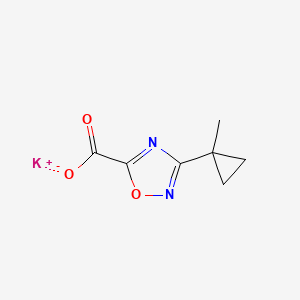

Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate

Description

Potassium 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS RN: 2377032-49-8) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-methylcyclopropyl group at position 3 and a potassium carboxylate moiety at position 4. Its molecular formula is C₇H₇KN₂O₃, with a molecular weight of 206.25 g/mol . It is stored under frozen conditions (-20°C) and transported on dry ice, indicating sensitivity to thermal degradation . The compound is intended for research use in pharmaceutical or agrochemical synthesis, where its cyclopropane substituent may confer conformational rigidity or metabolic stability .

Properties

IUPAC Name |

potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.K/c1-7(2-3-7)6-8-4(5(10)11)12-9-6;/h2-3H2,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHKIJVNQNRFOE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NOC(=N2)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7KN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The potassium carboxylate group serves as a reactive site for nucleophilic displacement. This enables the synthesis of derivatives with varied functional groups:

The carboxylate’s leaving-group capability facilitates direct substitution, as demonstrated in copper-catalyzed arylations using aryl iodides (e.g., 4-fluorophenyl iodide) to yield 2,5-disubstituted oxadiazoles .

Oxidation and Reduction Pathways

The oxadiazole ring and cyclopropyl group exhibit redox sensitivity:

Oxidation

-

Reagents : KMnO₄ (acidic), O₃

-

Products : Ring-opened dicarbonyl compounds or hydroxylated derivatives.

-

Mechanism : Oxidative cleavage of the oxadiazole N–O bond dominates under strong acidic conditions .

Reduction

-

Reagents : LiAlH₄, H₂/Pd-C

-

Products : Reduced 1,2,4-oxadiazolidines or amine derivatives.

-

Key Finding : Hydrogenation preserves the cyclopropyl moiety while saturating the oxadiazole ring .

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] dipolar cycloadditions:

| Dipolarophile | Conditions | Product | Application |

|---|---|---|---|

| Alkynes | 120°C, toluene | Isoxazole-fused heterocycles | Antibacterial agents |

| Nitriles | Microwave, solvent-free | Triazole-linked derivatives | Kinase inhibitors |

These reactions exploit the electron-deficient nature of the oxadiazole ring, enabling rapid diversification for drug-discovery pipelines .

Functionalization via Cross-Coupling

Palladium/copper-mediated couplings enable late-stage modifications:

| Reaction Type | Catalytic System | Substrate | Product Example |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl oxadiazoles |

| Buchwald-Hartwig | CuI, phenanthroline | Aryl halides | 5-Amino oxadiazoles |

For instance, a one-pot synthesis-functionalization strategy couples carboxylic acids with aryl iodides to generate 2,5-diaryl oxadiazoles in yields up to 78% .

Scientific Research Applications

Antimicrobial Activity

The oxadiazole derivatives, including potassium 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate, have demonstrated significant antimicrobial properties. Research indicates that compounds with the oxadiazole ring exhibit activity against various bacterial strains and fungi.

- Case Study : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. Some compounds showed minimum inhibitory concentration (MIC) values as low as 10.8 μM, indicating potent antibacterial effects .

Anti-inflammatory Properties

Oxadiazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that certain compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

- Case Study : A study evaluated the anti-inflammatory activity of synthesized oxadiazole derivatives. One compound exhibited an IC50 value of 0.007 μM against COX-2, showcasing its potential as a therapeutic agent for inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The introduction of the oxadiazole ring into drug design has been linked to enhanced cytotoxicity against various cancer cell lines.

- Case Study : A novel series of 1,2,4-oxadiazole derivatives were evaluated against human cancer cell lines such as MCF-7 and HCT-116. Some compounds exhibited IC50 values lower than those of established chemotherapeutics like Prodigiosin, indicating a promising avenue for cancer treatment .

Agricultural Applications

In addition to medicinal uses, potassium 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate has potential applications in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens.

Plant Protection

Research has indicated that oxadiazole compounds can act as effective agents against phytopathogenic fungi and bacteria.

- Case Study : Compounds similar to potassium 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate have been tested for their ability to inhibit fungal growth in crops. Results showed significant reductions in pathogen viability when treated with specific oxadiazoles .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli with MIC values as low as 10.8 μM |

| Anti-inflammatory | Inhibitory activity on COX enzymes with IC50 values indicating strong potential |

| Anticancer | Cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values lower than Prodigiosin |

| Agricultural Use | Potential as a fungicide with significant inhibition of plant pathogens |

Mechanism of Action

The mechanism of action of Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Potassium 3-(tert-Butyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 2173992-51-1)

- Structure : Substituted with a tert-butyl group at position 3.

- Molecular Formula : C₈H₁₀KN₂O₃; Molecular Weight : 224.28 g/mol.

- This substitution may enhance lipophilicity, impacting membrane permeability in biological systems .

Potassium 3-(4-(Trifluoromethyl)Phenyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 2007917-47-5)

- Structure : Features a 4-(trifluoromethyl)phenyl group at position 3.

- Molecular Formula : C₁₀H₄F₃KN₂O₃; Molecular Weight : 296.24 g/mol.

- Key Differences: The electron-withdrawing trifluoromethyl group on the aromatic ring increases electrophilicity, which may influence binding affinity in enzyme-targeted applications.

Ethyl 3-(1-Methylcyclopropyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 1533749-69-7)

- Structure : Ethyl ester derivative of the target compound.

- Molecular Formula : C₉H₁₂N₂O₃; Molecular Weight : 196.20 g/mol.

- Key Differences : The ethyl ester form increases lipophilicity, making it more suitable for prodrug applications. Hydrolysis in vivo would yield the free carboxylic acid, whereas the potassium salt offers immediate solubility in aqueous media .

Functional Group Variations

Potassium 3-Methyl-1,2,4-Oxadiazole-5-Carboxylate (CAS 20615-94-5)

- Structure : Substituted with a simple methyl group at position 3.

- Molecular Formula : C₄H₃KN₂O₃; Molecular Weight : 174.18 g/mol.

- Key Differences : The absence of a cyclopropane ring simplifies the structure, likely reducing synthetic complexity. However, the methyl group offers minimal steric or electronic effects compared to the strained cyclopropane system in the target compound .

3-Isopropyl-1,2,4-Oxadiazole-5-Carboxylic Acid (CAS 944906-38-1)

- Structure : Carboxylic acid with an isopropyl group at position 3.

- Molecular Formula : C₆H₈N₂O₃; Molecular Weight : 156.14 g/mol.

- Key Differences : The free carboxylic acid (vs. potassium salt) reduces water solubility, while the isopropyl group increases hydrophobicity. This compound may serve as an intermediate for salt formation or esterification .

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility/Stability Notes |

|---|---|---|---|---|

| Potassium 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (2377032-49-8) | C₇H₇KN₂O₃ | 206.25 | 1-Methylcyclopropyl | Frozen storage; aqueous solubility |

| Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate (2173992-51-1) | C₈H₁₀KN₂O₃ | 224.28 | tert-Butyl | Enhanced lipophilicity |

| Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (1533749-69-7) | C₉H₁₂N₂O₃ | 196.20 | Ethyl ester | Lipophilic; prodrug potential |

| Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate (20615-94-5) | C₄H₃KN₂O₃ | 174.18 | Methyl | High aqueous solubility |

| 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid (944906-38-1) | C₆H₈N₂O₃ | 156.14 | Isopropyl | Low solubility; acidic form |

Biological Activity

Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 2377032-49-8) is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by its unique structure that incorporates a potassium ion and a 1-methylcyclopropyl substituent, contributing to its potential pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent research has highlighted the potential of oxadiazole derivatives in cancer treatment. Studies indicate that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In vitro evaluations have shown that related oxadiazole derivatives demonstrate cytotoxic activity against leukemia and solid tumor cell lines. The IC50 values for some derivatives have been reported in the low micromolar range (e.g., 0.65 µM for certain derivatives against MCF-7 breast cancer cells) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative A | MCF-7 | 0.65 |

| Oxadiazole Derivative B | HeLa | 2.41 |

| This compound | Various | TBD |

The mechanism through which this compound exerts its effects may involve:

- Apoptosis Induction : Flow cytometry assays suggest that these compounds can induce apoptosis in cancer cells by activating the p53 pathway and promoting caspase activation .

- Targeting Specific Pathways : Research indicates that oxadiazoles may interact with specific molecular targets such as carbonic anhydrases and histone deacetylases (HDACs), leading to altered cellular processes conducive to cancer cell death .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of oxadiazole derivatives against various pathogens. The structural characteristics of this compound may enhance its ability to penetrate microbial membranes or inhibit essential microbial enzymes.

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives against drug-resistant strains of Leishmania and Trypanosoma species. Compounds exhibited promising activity with EC50 values ranging from 2.9 µM to 13.2 µM against these pathogens . The structural modifications in these derivatives were crucial for enhancing their biological activity.

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Methyl ester derivative | EtOH | TEA | 35% | |

| Cyclopropane-containing nitrile | THF | DBU | 42%* | |

| *Theoretical yield based on analogous protocols. |

(Basic) Which spectroscopic techniques are most effective for characterizing the methylcyclopropyl-oxadiazole core?

Methodological Answer:

- NMR :

- Mass Spectrometry : ESI-MS in negative ion mode confirms the potassium adduct ([M-K]⁻ at m/z 206.25) .

- IR : Stretching vibrations for C=O (1690–1710 cm⁻¹) and C=N (1600–1620 cm⁻¹) .

(Advanced) How can computational modeling predict the reactivity of the methylcyclopropyl group in nucleophilic or electrophilic environments?

Methodological Answer:

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to assess bond angles and strain energy (~25 kcal/mol for cyclopropane) .

- Frontier Molecular Orbital (FMO) Analysis : The HOMO-LUMO gap (ΔE ≈ 5.2 eV) indicates susceptibility to electrophilic attack at the oxadiazole ring .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict stability under catalytic conditions .

(Advanced) What experimental protocols assess the hydrolytic stability of the potassium carboxylate moiety under varying pH conditions?

Methodological Answer:

Q. Table 2: Hydrolytic Stability Data

| pH | Degradation Rate (h⁻¹) | Half-Life (h) |

|---|---|---|

| 2 | 0.277 | 2.5 |

| 7 | 0.005 | 138.6 |

| 12 | 0.021 | 33.0 |

(Advanced) How can researchers resolve contradictions in reported bioactivity data for oxadiazole derivatives?

Methodological Answer:

- Meta-Analysis Framework :

- Data Harmonization : Standardize assay conditions (e.g., IC₅₀ values from MTT vs. ATP-based assays) .

- QSAR Modeling : Identify substituent effects (e.g., methylcyclopropyl vs. phenyl groups) on target binding .

- Dose-Response Validation : Reproduce conflicting studies using identical cell lines (e.g., HEK293 vs. HepG2) .

(Advanced) What strategies mitigate ring-opening reactions during functionalization of the 1,2,4-oxadiazole ring?

Methodological Answer:

- Protecting Groups : Use Boc or Fmoc to shield the oxadiazole N-atoms during alkylation .

- Low-Temperature Conditions : Perform reactions at –20°C to minimize thermal decomposition .

- In Situ Monitoring : Employ FTIR to detect intermediate nitrile oxides (C≡N-O stretch at 2240 cm⁻¹) .

(Basic) What are the safety and handling protocols for potassium oxadiazole derivatives?

Methodological Answer:

- Storage : –20°C under argon to prevent hygroscopic degradation .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize with 10% aqueous NaOH before incineration .

(Advanced) How does the methylcyclopropyl group influence steric effects in enzyme-binding studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with CYP450 isoforms (ΔG ≈ –9.3 kcal/mol) .

- Crystallography : Co-crystallize with target enzymes (e.g., COX-2) to visualize van der Waals contacts (3.2 Å distance) .

(Basic) What chromatographic methods separate potassium carboxylate from byproducts?

Methodological Answer:

- HPLC : C18 column, isocratic elution (70:30 H₂O/MeCN), retention time = 6.7 min .

- TLC : Silica GF254, EtOAc/hexane (1:3), Rf = 0.42 .

(Advanced) How to integrate this compound into a theoretical framework for drug discovery?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.